molecular formula C21H21BrN4O2 B262432 5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide

5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide

货号 B262432
分子量: 441.3 g/mol
InChI 键: KGUDZQIDZFRAPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as BRD0705, is a small molecule compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for the development of novel drugs.

作用机制

The exact mechanism of action of BRD0705 is not fully understood. However, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the development of cancer and inflammatory diseases. By inhibiting the activity of BRD4, BRD0705 can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
BRD0705 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the expression of genes involved in cancer cell growth and proliferation. BRD0705 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

实验室实验的优点和局限性

One of the main advantages of using BRD0705 in lab experiments is its high specificity for BRD4. This makes it a valuable tool for studying the role of BRD4 in cancer and inflammatory diseases. However, one of the limitations of using BRD0705 is its low solubility in water, which can make it difficult to administer in certain experiments.

未来方向

There are several future directions for the study of BRD0705. One potential direction is the development of novel drugs based on the structure of BRD0705. This could lead to the development of more potent and selective inhibitors of BRD4. Another potential direction is the study of the combination of BRD0705 with other drugs for the treatment of cancer and inflammatory diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of BRD0705 could lead to a better understanding of its efficacy and safety in humans.

合成方法

The synthesis of BRD0705 involves a multi-step reaction sequence. The first step involves the reaction of 2-bromobenzoyl chloride with diethylamine to form N,N-diethyl-2-bromobenzamide. This intermediate is then reacted with phenylhydrazine to form N,N-diethyl-2-(phenylhydrazono)benzamide. The final step involves the reaction of this intermediate with ethyl acetoacetate to form BRD0705.

科学研究应用

BRD0705 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and prostate cancer. BRD0705 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

属性

产品名称

5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide

分子式

C21H21BrN4O2

分子量

441.3 g/mol

IUPAC 名称

5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C21H21BrN4O2/c1-3-25(4-2)21(28)17-14-23-26(15-10-6-5-7-11-15)19(17)24-20(27)16-12-8-9-13-18(16)22/h5-14H,3-4H2,1-2H3,(H,24,27)

InChI 键

KGUDZQIDZFRAPR-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br

规范 SMILES

CCN(CC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。